5-(4-(Bis(4-bromophenyl)amino)styryl)thiophene-2-carbaldehyde
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Overview
Description
(E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a styryl group, and a bis(4-bromophenyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 5-bromothiophene-2-carbaldehyde: This intermediate can be prepared by bromination of thiophene-2-carbaldehyde using bromine in the presence of a suitable catalyst.
Formation of (E)-5-(4-bromostyryl)thiophene-2-carbaldehyde: This step involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate and a palladium catalyst to form the styryl derivative.
Introduction of the bis(4-bromophenyl)amino group: The final step involves the reaction of (E)-5-(4-bromostyryl)thiophene-2-carbaldehyde with bis(4-bromophenyl)amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms in the bis(4-bromophenyl)amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: The major product is (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carboxylic acid.
Reduction: The major product is (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde has several scientific research applications, including:
Materials Science: It is used in the development of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Organic Electronics: It is investigated for use in organic photovoltaic cells and field-effect transistors due to its electronic properties.
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs with anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Sensors: It is used in the development of chemical sensors for detecting various analytes due to its fluorescence properties.
Mechanism of Action
The mechanism of action of (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde depends on its application. In organic electronics, its mechanism involves the transport of charge carriers (electrons and holes) through the conjugated π-system. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(4-(Diphenylamino)styryl)thiophene-2-carbaldehyde: Similar structure but lacks the bromine atoms.
(E)-5-(4-(Bis(4-chlorophenyl)-amino)styryl)thiophene-2-carbaldehyde: Similar structure but contains chlorine atoms instead of bromine.
(E)-5-(4-(Bis(4-methylphenyl)-amino)styryl)thiophene-2-carbaldehyde: Similar structure but contains methyl groups instead of bromine.
Uniqueness
(E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde is unique due to the presence of bromine atoms, which can influence its electronic properties, reactivity, and potential applications. The bromine atoms can also serve as sites for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C25H17Br2NOS |
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Molecular Weight |
539.3 g/mol |
IUPAC Name |
5-[(E)-2-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]ethenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C25H17Br2NOS/c26-19-4-10-22(11-5-19)28(23-12-6-20(27)7-13-23)21-8-1-18(2-9-21)3-14-24-15-16-25(17-29)30-24/h1-17H/b14-3+ |
InChI Key |
NHPBMPFDPPJQEH-LZWSPWQCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(S2)C=O)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(S2)C=O)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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